Ethyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate Ethyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate
Brand Name: Vulcanchem
CAS No.: 488785-74-6
VCID: VC0434840
InChI: InChI=1S/C18H19NO4/c1-2-23-18(22)12-4-3-5-13(9-12)19-16(20)14-10-6-7-11(8-10)15(14)17(19)21/h3-5,9-11,14-15H,2,6-8H2,1H3
SMILES: CCOC(=O)C1=CC(=CC=C1)N2C(=O)C3C4CCC(C4)C3C2=O
Molecular Formula: C18H19NO4
Molecular Weight: 313.3g/mol

Ethyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate

CAS No.: 488785-74-6

Main Products

VCID: VC0434840

Molecular Formula: C18H19NO4

Molecular Weight: 313.3g/mol

Ethyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate - 488785-74-6

CAS No. 488785-74-6
Product Name Ethyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate
Molecular Formula C18H19NO4
Molecular Weight 313.3g/mol
IUPAC Name ethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoate
Standard InChI InChI=1S/C18H19NO4/c1-2-23-18(22)12-4-3-5-13(9-12)19-16(20)14-10-6-7-11(8-10)15(14)17(19)21/h3-5,9-11,14-15H,2,6-8H2,1H3
Standard InChIKey OHYOZKDGSDBNPY-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC(=CC=C1)N2C(=O)C3C4CCC(C4)C3C2=O
Canonical SMILES CCOC(=O)C1=CC(=CC=C1)N2C(=O)C3C4CCC(C4)C3C2=O
PubChem Compound 3117983
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator